molecular formula C13H13NO2 B3173884 Ethyl 4-aminonaphthalene-1-carboxylate CAS No. 95092-84-5

Ethyl 4-aminonaphthalene-1-carboxylate

Cat. No. B3173884
CAS RN: 95092-84-5
M. Wt: 215.25 g/mol
InChI Key: PNCJAXRVSPZVNF-UHFFFAOYSA-N
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Description

Ethyl 4-aminonaphthalene-1-carboxylate, also known as ethyl 4-anthranilate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and organic chemistry. This compound is a derivative of naphthalene and is synthesized through a multi-step process.

Scientific Research Applications

Synthesis of Polyazanaphthalenes

Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into various polyazanaphthalenes and related derivatives. This transformation demonstrates the versatility of ethyl 4-aminonaphthalene-1-carboxylate in synthesizing complex organic structures (Harb et al., 1989).

Derivatization for Chiral Separation

This compound derivatives serve as effective chiral derivatization reagents. These reagents are useful in resolving carboxylic acid enantiomers by high-performance liquid chromatography, highlighting the compound's application in analytical chemistry (Goto et al., 1980).

Methodology for Ethylene Biosynthesis Analysis

In the context of plant science, ethylene biosynthesis is a key area of study. This compound derivatives play a role in the analysis of ethylene biosynthesis, specifically in the measurement of key enzymes and metabolites involved in this pathway (Bulens et al., 2011).

Polymer Chemistry Applications

This compound is utilized in polymer chemistry, specifically in the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives. This application demonstrates its utility in the synthesis of novel polymeric materials (Pang et al., 2003).

Synthesis of Chiral Oxazole Derivatives

The compound is involved in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates from isoxazol-5(2H)-ones, indicating its role in the creation of specialized organic compounds with potential pharmaceutical applications (Cox et al., 2003).

Formation of Cyclohexadiene Derivatives

Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a derivative of this compound, has been synthesized and characterized, showcasing its contribution to the field of organic chemistry (Sapnakumari et al., 2014).

properties

IUPAC Name

ethyl 4-aminonaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCJAXRVSPZVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284553
Record name Ethyl 4-amino-1-naphthalenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95092-84-5
Record name Ethyl 4-amino-1-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95092-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-amino-1-naphthalenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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